1-(Piperidin-4-YL)azetidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17N3 |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-piperidin-4-ylazetidin-3-amine |
InChI |
InChI=1S/C8H17N3/c9-7-5-11(6-7)8-1-3-10-4-2-8/h7-8,10H,1-6,9H2 |
InChI Key |
JMYTZZRHZNDWME-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CC(C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Piperidin 4 Yl Azetidin 3 Amine and Its Analogs
Direct Construction of Azetidine (B1206935) and Piperidine (B6355638) Ring Systems
The assembly of the constituent azetidine and piperidine rings can be achieved through a variety of modern synthetic transformations. These methods focus on creating the heterocyclic cores with high efficiency and functional group tolerance, which is crucial for building libraries of analogs for structure-activity relationship studies.
Electrophilic Azetidinylation Protocols
Recent advances have led to the development of powerful electrophilic azetidinylation methods that allow for the direct installation of the azetidine motif onto a wide range of molecular scaffolds. chemrxiv.org These protocols are particularly valuable as they can streamline the synthesis of complex molecules by introducing the strained ring at various points in a synthetic sequence. chemrxiv.org
A significant breakthrough in this area is the use of azetidinyl trichloroacetimidates (ATAs) as potent electrophilic azetidinylating reagents. chemrxiv.org These reagents can be activated under simple conditions to couple efficiently with a diverse array of nucleophiles. chemrxiv.org The protocol simplifies access to functionalized 3-aryl azetidines and other valuable intermediates. chemrxiv.org The activation of ATAs is hypothesized to generate carbocation intermediates, which are then trapped by nucleophiles. chemrxiv.org
The protocol based on azetidinyl trichloroacetimidates facilitates the "any-stage" installation of azetidine rings, a highly sought-after capability in medicinal chemistry. chemrxiv.org This strategy allows for the direct functionalization of existing lead compounds or complex intermediates with the azetidine moiety, avoiding the need to build the entire molecule from a pre-functionalized azetidine starting material. chemrxiv.org Over 20 classes of nucleophiles, including those found in biorelevant molecules and approved drugs, can be successfully azetidinylated using this method. chemrxiv.org This versatility significantly expands the accessible chemical space for azetidine-containing compounds and simplifies the synthesis of analogs for piperidine-containing drugs. chemrxiv.org
Table 1: Scope of Nucleophiles in Electrophilic Azetidinylation
| Nucleophile Class | Description | Applicability |
|---|---|---|
| Alcohols | Primary, secondary, and tertiary aliphatic alcohols. | High |
| Phenols | Electron-rich and electron-deficient phenols. | High |
| Amines | Primary and secondary amines, anilines. | High |
| Thiols | Aliphatic and aromatic thiols. | High |
| Carboxylic Acids | Formation of azetidinyl esters. | Moderate |
| Heterocycles | N-H and C-H nucleophiles of various heterocycles. | High |
| Organometallics | Grignard reagents and organolithiums. | Moderate |
Photochemical Modifications and Cycloaddition Reactions
Photochemical reactions, particularly [2+2] cycloadditions, represent an efficient pathway for constructing the strained four-membered azetidine ring. researchgate.netrsc.org The aza Paternò-Büchi reaction, which involves the photocycloaddition of an imine and an alkene, is a primary method for synthesizing functionalized azetidines. rsc.org
Recent developments have focused on using visible light photocatalysis to overcome the limitations of traditional UV-light-mediated protocols. researchgate.netspringernature.com A notable strategy involves the intermolecular [2+2] photocycloaddition between alkenes and 2-isoxazoline carboxylates, which act as imine equivalents. researchgate.netspringernature.com This method is enabled by a visible-light-mediated triplet energy transfer from an iridium photocatalyst, allowing the reaction to proceed under mild conditions with broad substrate scope and functional group tolerance. researchgate.netchemrxiv.org These protocols provide access to highly functionalized azetidines that can be further modified. For instance, the N-O bond in the resulting cycloadducts can be cleaved to furnish the free azetidine. chemrxiv.org
Ring Contraction and Strain-Release Homologation
Alternative strategies for azetidine synthesis involve the manipulation of larger or more strained ring systems. rsc.org These methods include ring contraction of five-membered heterocycles and strain-release reactions of highly constrained bicyclic systems. rsc.orgacs.org
Ring Contraction : A one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can produce α-carbonylated N-sulfonylazetidines. organic-chemistry.org This process involves an initial nucleophilic addition to the carbonyl group, followed by an intramolecular SN2 cyclization that expels the bromide ion and contracts the five-membered ring to a four-membered one. rsc.org
Strain-Release Homologation : Highly strained systems like 1-azabicyclo[1.1.0]butanes (ABB) serve as precursors for functionalized azetidines. rsc.orgchemrxiv.org A method developed by Aggarwal and coworkers involves the reaction of lithiated ABB with boronic esters, followed by a 1,2-migration that cleaves the central C-N bond to relieve ring strain, thereby forming a 3,3-disubstituted azetidine. rsc.org This strain-release approach offers a pathway to a wide array of functionalized azetidines. rsc.org
Table 2: Comparison of Ring Manipulation Strategies for Azetidine Synthesis
| Strategy | Starting Material | Key Transformation | Product |
|---|---|---|---|
| Ring Contraction | α-bromo N-sulfonylpyrrolidinone | Nucleophilic addition followed by intramolecular cyclization | α-carbonylated N-sulfonylazetidine |
| Strain-Release Homologation | 1-Azabicyclo[1.1.0]butane | Reaction with boronic ester and subsequent 1,2-migration | 3,3-disubstituted azetidine |
Intramolecular Amination of Organoboronates
The synthesis of both azetidines and piperidines can be achieved through the intramolecular amination of organoboronates. organic-chemistry.org This method relies on the formation of an aminoboron "ate" complex, which then undergoes a 1,2-metalate shift. organic-chemistry.org This key step facilitates the formation of the C-N bond required to close the ring. The versatility of this reaction allows for the synthesis of various saturated N-heterocycles, including four-membered azetidines and six-membered piperidines, depending on the length of the tether between the amine and the organoboronate. organic-chemistry.org This strategy provides a unified approach to constructing the core heterocyclic components of molecules like 1-(Piperidin-4-YL)azetidin-3-amine.
Aza-Michael Addition for Heterocyclic Amino Acid Derivatives
The aza-Michael addition is a powerful and versatile method for constructing carbon-nitrogen bonds, and it has been extensively used in the synthesis of various heterocyclic compounds. mdpi.com This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In the context of synthesizing analogs of this compound, this method is particularly useful for creating heterocyclic amino acid derivatives. mdpi.combohrium.comrsc.org
A general approach involves the reaction of methyl 2-(azetidin-3-ylidene)acetate with various heterocyclic amines. mdpi.com For instance, the reaction with piperidine yields the corresponding 1-(azetidin-3-yl)piperidine (B158807) derivative. mdpi.com This strategy has been successfully applied to a range of heterocyclic amines, including those containing pyrazole, imidazole, and triazole rings. mdpi.com The reaction conditions are typically mild, often employing a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile. mdpi.com The reaction times can vary depending on the nucleophilicity of the amine, with heterocyclic aliphatic amines generally reacting faster than heterocyclic aromatic amines. mdpi.com
The versatility of the aza-Michael addition allows for the synthesis of a diverse library of compounds. For example, using substituted piperidines, such as 4-hydroxypiperidine, leads to the formation of the corresponding hydroxylated analogs. mdpi.com The regiochemistry of the addition can be a crucial aspect, especially when using ambident nucleophiles like indazole, which can potentially react at different nitrogen atoms. mdpi.com Detailed structural analysis, often employing advanced NMR techniques like 1H-15N HMBC, is essential to confirm the structure of the resulting products. mdpi.com
The following table summarizes representative examples of aza-Michael addition reactions for the synthesis of azetidine derivatives:
| Amine Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Piperidine | 1-(Azetidin-3-yl)piperidine | 75 | mdpi.com |
| 4-Hydroxypiperidine | 3-(4-Hydroxypiperidin-1-yl)azetidine | 75 | mdpi.com |
| 1H-Pyrazole | 3-(Pyrazol-1-yl)azetidine adduct | 83 | mdpi.com |
| 4-Bromo-1H-pyrazole | 3-(4-Bromo-pyrazol-1-yl)azetidine adduct | 82 | mdpi.com |
Functionalization and Derivatization Approaches
Functionalization and derivatization of the this compound scaffold are crucial for exploring structure-activity relationships and optimizing the properties of these compounds. Various chemical strategies are employed to modify the core structure at different positions.
Reductive amination, also known as reductive alkylation, is a highly effective method for forming carbon-nitrogen bonds and is widely used for the synthesis of substituted amines. wikipedia.orgacsgcipr.org This reaction involves the conversion of a carbonyl group (an aldehyde or ketone) to an amine through an intermediate imine, which is then reduced in situ. wikipedia.org This one-pot procedure is considered a greener alternative to traditional SN2-type reactions with alkyl halides, as it often proceeds under mild conditions and avoids issues like over-alkylation. acsgcipr.orgresearchgate.net
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and sodium cyanoborohydride (NaBH3CN) being common choices. acsgcipr.orgmasterorganicchemistry.com The choice of reducing agent can be critical for selectivity, especially when the starting materials contain other reducible functional groups. masterorganicchemistry.com For instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
In the context of this compound and its analogs, reductive amination can be used to introduce a wide range of substituents on the amine functionalities. This method is applicable to primary and secondary amines and can be used to install various alkyl groups by reacting the amine with the corresponding aldehyde or ketone. masterorganicchemistry.comorganic-chemistry.org The reaction is versatile and can be applied to aliphatic, aromatic, and heterocyclic compounds. organic-chemistry.org
Recent advancements in this area include the use of catalyst-free conditions in solvents like 2,2,2-trifluoroethanol (B45653) (TFE), which can accelerate the reaction and improve yields. organic-chemistry.org Furthermore, asymmetric reductive amination, using chiral catalysts, allows for the synthesis of enantiomerically pure chiral amines. wikipedia.org
The table below provides examples of reductive amination reactions:
| Amine | Carbonyl Compound | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines | Aldehydes/Ketones | Sodium Borohydride in TFE | N-Alkylated Amines | organic-chemistry.org |
| Amines | Aldehydes/Ketones | Sodium Cyanoborohydride | N-Alkylated Amines | masterorganicchemistry.com |
| Electron-deficient o-chloroarylamines | Various | Not specified | N-Alkylated o-chloroarylamines | organic-chemistry.org |
The formation of amide and sulfonamide linkages is a fundamental transformation in medicinal chemistry, allowing for the introduction of a wide range of functional groups and the modulation of physicochemical properties. nih.gov These functional groups can act as bioisosteres for other groups, influencing factors like metabolic stability and binding affinity. nih.gov
The synthesis of amides from this compound and its analogs can be readily achieved by reacting the amine functionality with a carboxylic acid, acid chloride, or activated ester. Standard peptide coupling reagents can also be employed.
Sulfonamides are considered important isosteres of amides, offering similar geometry but with enhanced hydrolytic stability and an additional hydrogen bond acceptor. nih.gov The synthesis of sulfonamides typically involves the reaction of an amine with a sulfonyl chloride. A recent strategy has been developed for the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines, proceeding through a decarboxylative halosulfonylation followed by amination. nih.gov
In the context of this compound analogs, the N-acyl and N-sulfonyl substitution of the piperidine nitrogen has been shown to yield highly potent inhibitors of soluble epoxide hydrolase. ucanr.edu This highlights the importance of these functionalization strategies in drug discovery.
The following table illustrates the types of amide and sulfonamide formations:
| Reaction Type | Reactants | Product | Significance | Reference |
|---|---|---|---|---|
| Amide Formation | Amine + Carboxylic Acid/Acid Chloride | Amide | Common in pharmaceutical synthesis | nih.gov |
| Sulfonamide Formation | Amine + Sulfonyl Chloride | Sulfonamide | Amide bioisostere with improved stability | nih.gov |
| N-Acyl/N-Sulfonyl Substitution | 1-(Piperidin-4-yl)urea core + Acyl/Sulfonylating agent | N-Substituted Piperidine | Yields potent enzyme inhibitors | ucanr.edu |
Nucleophilic aromatic substitution (SNAr) is a key reaction for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. libretexts.org This reaction typically occurs on electron-deficient aromatic systems, where an electron-withdrawing group activates the ring towards nucleophilic attack. libretexts.orgnih.gov The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org
In the synthesis of analogs of this compound, the aminoazetidine moiety can act as a nucleophile in SNAr reactions with activated aromatic or heteroaromatic halides. This allows for the direct attachment of the azetidine-containing fragment to an aromatic core. The reactivity of the aromatic substrate is highly dependent on the nature and position of the electron-withdrawing groups. libretexts.org For instance, nitro groups ortho or para to the leaving group strongly activate the ring towards substitution. libretexts.org
Recent studies have also explored directed nucleophilic aromatic substitution reactions, where a directing group on the aromatic ring can control the regioselectivity of the substitution, even in the absence of strong electron-withdrawing groups. rsc.org This expands the scope of SNAr reactions and provides access to a wider range of substituted aromatic compounds.
The table below summarizes key aspects of nucleophilic aromatic substitution:
| Reaction Type | Key Features | Mechanism | Application | Reference |
|---|---|---|---|---|
| Classical SNAr | Requires electron-withdrawing groups on the aromatic ring. | Two-step addition-elimination via Meisenheimer complex. | Synthesis of substituted aromatics. | libretexts.orgnih.gov |
| Directed SNAr | A directing group controls regioselectivity. | Varies depending on the directing group. | Ortho-specific substitution of halo-benzamides. | rsc.org |
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. libretexts.org It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate in the presence of a base. libretexts.orgyoutube.com This reaction is known for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials. youtube.com
In the context of synthesizing analogs of this compound, the Suzuki-Miyaura reaction can be used to introduce aryl or heteroaryl substituents onto the azetidine or piperidine rings, or to couple the entire heterocyclic scaffold to an aromatic or heteroaromatic core. researchgate.net For example, a brominated pyrazole-azetidine hybrid can be coupled with various boronic acids to generate a diverse range of derivatives. bohrium.comresearchgate.net
The versatility of the Suzuki-Miyaura reaction has been demonstrated in the synthesis of complex molecules, including pharmaceuticals. libretexts.org It allows for the construction of biaryl systems and conjugated alkenes, which are common structural motifs in biologically active compounds. libretexts.org
The following table provides an overview of the Suzuki-Miyaura cross-coupling reaction:
| Reaction | Reactants | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide/triflate | Palladium complex | Mild conditions, broad scope, C-C bond formation. | libretexts.orgyoutube.com |
| Application in Azetidine Synthesis | Brominated pyrazole-azetidine + Boronic acid | Palladium complex | Diversification of azetidine derivatives. | bohrium.comresearchgate.net |
Preparation of Key Intermediates
For instance, the synthesis of substituted piperidin-4-ones, which can serve as precursors to the piperidine moiety, can be achieved through various routes. One approach involves the reaction of α,β-unsaturated ketones with secondary amines or their derivatives. google.com Another valuable intermediate is N-Boc-azetidin-3-one, which can be converted to (N-Boc-azetidin-3-ylidene)acetate through a Horner-Wadsworth-Emmons reaction. bohrium.comresearchgate.net This α,β-unsaturated ester is a key substrate for aza-Michael addition reactions, as described in section 2.1.5.
The synthesis of chiral intermediates is often necessary for the preparation of enantiomerically pure final compounds. This can be achieved through asymmetric synthesis or by resolution of racemic mixtures. For example, optically active 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids have been prepared via resolution of the corresponding racemates. researchgate.net
The following table lists some key intermediates and their methods of preparation:
| Intermediate | Preparation Method | Reference |
|---|---|---|
| Substituted Piperidin-4-ones | Reaction of α,β-unsaturated ketones with secondary amines. | google.com |
| (N-Boc-azetidin-3-ylidene)acetate | Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one. | bohrium.comresearchgate.net |
| Optically active 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids | Resolution of racemates. | researchgate.net |
| 4-Alkyl-3-amino-pyrazole compounds | Various methods, used in the synthesis of pyrazolopyrimidines. | google.com |
Synthesis of 3-Aminoazetidine Derivatives
The azetidine ring, particularly when substituted with an amino group at the 3-position, is a valuable motif in modern drug discovery. nih.gov The synthesis of 3-aminoazetidine derivatives is a critical first step in accessing the target compound. Various strategies have been developed to construct this strained four-membered ring system efficiently.
One common approach involves the intramolecular cyclization of a linear precursor. For instance, enantiomerically pure N,N-disubstituted β-amino alcohols can be converted to their corresponding β-amino chlorides using thionyl chloride. These chlorides can then undergo an intramolecular anionic ring-closure to form the azetidine ring, yielding fully protected and stereoisomerically pure 2,3-cis-disubstituted azetidinic amino acids. umich.edu Another method starts from 1-arylsulfonyl-2-(halomethyl)aziridines, which react with amines to open the aziridine (B145994) ring and subsequently cyclize to form 3-aminoazetidines, although this can sometimes result in moderate yields. acs.org
A more direct, single-step synthesis of azetidine-3-amines has been developed, starting from commercially available, stable materials. nih.gov This method is notable for its tolerance of common functional groups and proceeds in moderate to high yields with secondary amines. nih.gov The versatility of 3-aminoazetidines is significant, as they serve as key intermediates for a range of biologically active compounds, including tachykinin antagonists and antiviral peptide mimetics. google.com
The Horner-Wadsworth-Emmons reaction is another powerful tool. For example, (N-Boc)azetidin-3-one can be reacted with a phosphonate (B1237965) reagent to create an (N-Boc-azetidin-3-ylidene)acetate. mdpi.com This intermediate can then undergo an aza-Michael addition with various NH-heterocycles to produce functionalized 3-substituted azetidines. mdpi.com
Below is a table summarizing various synthetic strategies for 3-aminoazetidine derivatives.
| Starting Material | Key Reaction | Product Type | Reference |
| β-Amino alcohols | Chlorination followed by intramolecular cyclization | 2,3-cis-disubstituted azetidinic amino acids | umich.edu |
| 1-Arylsulfonyl-2-(halomethyl)aziridines | Ring-opening with amines | 3-Aminoazetidines | acs.org |
| (N-Boc)azetidin-3-one | Horner-Wadsworth-Emmons & Aza-Michael addition | Functionalized 3-substituted azetidines | mdpi.com |
| Commercial stable materials | Single-step azetidinylation | Azetidine-3-amines | nih.gov |
Generation of Piperidine Building Blocks
The piperidine moiety is a ubiquitous feature in numerous marketed drugs and natural products. kcl.ac.ukkcl.ac.uk For the synthesis of this compound, a piperidine ring functionalized at the 4-position is the required building block.
A highly efficient method for preparing 4-substituted-4-aminopiperidine derivatives starts from isonipecotate. nih.gov This process utilizes a Curtius rearrangement as the key step to introduce the amino group. nih.gov Alkylation at the 4-position of the piperidine ring allows for the introduction of various substituents before the rearrangement. nih.gov This strategy provides a practical and convergent route to building blocks needed for complex molecules like CCR5 antagonists. nih.gov
The aza-Michael reaction is another atom-efficient method for accessing biologically important piperidines. kcl.ac.ukkcl.ac.uk For instance, a one-pot oxidation-cyclization method using manganese dioxide can prepare a diverse range of N-substituted 4-piperidones from divinyl ketone precursors. kcl.ac.uk These 4-piperidones are versatile intermediates that can be further modified. dtic.mil
The classic approach to 4-piperidones involves the Dieckmann condensation of esters formed from the addition of a primary amine to two moles of an alkyl acrylate (B77674), followed by hydrolysis and decarboxylation. dtic.mil Additionally, the catalytic hydrogenation of pyridine (B92270) is a fundamental method for producing the basic piperidine scaffold. dtic.mil
The following table outlines methods for generating key piperidine building blocks.
| Starting Material | Key Reaction/Strategy | Product Type | Reference |
| Isonipecotate | Alkylation and Curtius rearrangement | 4-Substituted-4-aminopiperidine derivatives | nih.gov |
| Divinyl ketone & primary amine | Aza-Michael addition and cyclization | N-Substituted 4-piperidones | kcl.ac.uk |
| Alkyl acrylate & primary amine | Dieckmann condensation | 4-Piperidones | dtic.mil |
| Pyridine | Catalytic hydrogenation | Piperidine | dtic.mil |
Reaction Condition Optimization for Improved Yields and Selectivity
Optimizing reaction conditions is paramount for the efficient synthesis of complex molecules, ensuring high yields and the desired stereoselectivity. The synthesis of substituted azetidines and piperidines, and their subsequent coupling, often requires careful selection of catalysts, solvents, and other reaction parameters.
In the synthesis of azetidines via intramolecular aminolysis of epoxy amines, Lewis acid catalysts play a crucial role. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to high yields of the desired azetidine product. nih.govfrontiersin.org The choice of solvent is also critical; for this specific reaction, 1,2-dichloroethane (B1671644) (DCE) was found to be superior to other solvents like benzene, providing higher selectivity. nih.govfrontiersin.org
The optimization of metal-catalyzed reactions is a common theme. For direct arylation reactions on cyclic amines, the choice of metal salt as a co-catalyst can significantly increase the yield. researchgate.net For example, the addition of salts like PdCl₂, FeCl₂, FeCl₃, and particularly CuSO₄·5H₂O has been shown to improve conversion rates in certain arylation protocols. researchgate.net
Computer-aided synthesis planning offers a modern approach to optimization. By formulating the synthesis of a library of molecules as a network flow optimization problem, it is possible to select reaction pathways and conditions that minimize the number of starting materials and reagents while maximizing the likelihood of success. london.edu This computational approach can reduce the number of unique starting materials and catalyst/solvent/reagent combinations significantly. london.edu
The table below presents examples of optimized reaction conditions for related syntheses.
| Reaction Type | Catalyst/Reagent | Solvent | Key Finding | Reference |
| Intramolecular aminolysis of cis-3,4-epoxy amines | La(OTf)₃ | 1,2-dichloroethane (DCE) | High yield and regioselectivity for azetidine formation. nih.govfrontiersin.org | nih.govfrontiersin.org |
| Direct arylation of cyclic amines | Ru₃(CO)₁₂ with CuSO₄·5H₂O co-catalyst | Toluene | Addition of CuSO₄·5H₂O significantly improved the reaction yield. researchgate.net | researchgate.net |
| Library Synthesis Planning | Mixed-integer linear programming | N/A | Optimized plans reduced starting materials by an average of 32.2% and other reagents by 66.0%. london.edu | london.edu |
Role As a Chemical Building Block and Scaffold
Versatility in Accessing Diverse Libraries of Functionalized Azetidines
The presence of the 3-aminoazetidine moiety is a key feature that allows for the generation of diverse libraries of functionalized azetidines. The primary amine serves as a handle for a multitude of chemical transformations, enabling the introduction of a wide range of substituents and functional groups.
Methods for the synthesis of 3-functionalized azetidines are of significant interest due to the favorable properties that the azetidine (B1206935) ring can impart to drug candidates, such as increased metabolic stability and improved solubility. nih.govbris.ac.uk The synthesis of these functionalized rings can be challenging due to their strained nature. arkat-usa.org However, the pre-existing 3-amino group on 1-(Piperidin-4-YL)azetidin-3-amine circumvents the need for direct C-H functionalization or complex cyclization strategies.
Researchers can leverage the nucleophilicity of the primary amine to perform reactions such as acylation, alkylation, sulfonylation, and reductive amination. Each of these reactions can introduce a different side chain, leading to a library of compounds with varied steric and electronic properties. For instance, coupling with a diverse set of carboxylic acids would yield a library of amides, while reaction with various aldehydes or ketones followed by reduction would produce a library of secondary amines. This modular approach is highly efficient for exploring structure-activity relationships (SAR) in drug discovery programs.
A representative scheme for the diversification of this compound is shown below:
| Reagent/Condition | Functional Group Introduced | Resulting Compound Class |
| R-COCl, base | Acyl group (R-CO) | Amides |
| R-SO2Cl, base | Sulfonyl group (R-SO2) | Sulfonamides |
| R-CHO, NaBH(OAc)3 | Alkyl group (R-CH2) | Secondary Amines |
| R-NCO | Carbamoyl group (R-NH-CO) | Ureas |
Utility in the Creation of Novel Amine Scaffolds
The this compound structure can be viewed as a novel amine scaffold in itself, combining the saturated heterocycles of piperidine (B6355638) and azetidine. Both nitrogen atoms in the molecule can be sites for further chemical elaboration, leading to the creation of more complex amine scaffolds.
The piperidine nitrogen, being a secondary amine, can undergo a similar set of reactions as the primary amine on the azetidine ring, although its reactivity can be modulated by steric hindrance. This allows for the sequential or orthogonal functionalization of the two amine groups, further expanding the accessible chemical space. For example, the piperidine nitrogen can be functionalized to introduce moieties that can modulate the physicochemical properties of the entire molecule, such as lipophilicity or basicity.
The combination of the piperidine and azetidine rings has been explored in the design of novel therapeutic agents. For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been utilized in the development of NLRP3 inflammasome inhibitors. nih.govnih.govsemanticscholar.orgresearchgate.net While not the exact same molecule, this demonstrates the utility of the piperidinyl-heterocycle motif in medicinal chemistry. The strategic functionalization of this compound can lead to the discovery of new chemical entities with desired biological activities.
Application in the Design of Chiral Building Blocks
Chiral building blocks are of paramount importance in the synthesis of enantiomerically pure pharmaceuticals. While this compound is achiral, it can be used as a precursor for the synthesis of chiral building blocks. The introduction of a substituent at the 3-position of the azetidine ring creates a stereocenter.
Stereoselective synthesis can be achieved through various methods, including the use of chiral reagents, catalysts, or auxiliaries. For example, the acylation of the primary amine with a chiral carboxylic acid would result in a pair of diastereomers that could potentially be separated. Alternatively, a prochiral ketone could be reductively aminated using a chiral reducing agent to induce stereoselectivity.
The synthesis of chiral piperidines and other nitrogen-containing heterocycles is a well-established field, and the principles can be applied to derivatives of this compound. nih.govelsevierpure.com The resulting chiral building blocks, with a defined stereochemistry at the azetidine ring, can then be used in the synthesis of complex target molecules where stereochemistry is crucial for biological activity.
Integration into Complex Polycyclic Systems and Hybrids
The bifunctional nature of this compound makes it an excellent candidate for the construction of complex polycyclic systems and hybrid molecules. The two amine groups can participate in intramolecular cyclization reactions to form fused or bridged ring systems.
For example, if a suitable electrophilic group is introduced onto the piperidine nitrogen, an intramolecular reaction with the azetidine amine could lead to the formation of a new ring, creating a polycyclic scaffold. The specific outcome of such reactions would depend on the nature of the linker between the two reactive sites.
Furthermore, this building block can be used to link two different molecular fragments, creating hybrid molecules. The piperidine end could be attached to one pharmacophore, while the azetidine amine is functionalized with another. This strategy is often employed in drug design to create molecules with dual activity or to improve the pharmacokinetic properties of a known drug. The versatility of this compound allows for its incorporation into a wide range of complex molecular architectures, highlighting its value as a versatile building block in modern organic synthesis.
Molecular Design and Structural Modification Strategies
Design Principles for Modulating Ligand-Receptor Interactions
The design of molecules incorporating the 1-(piperidin-4-yl)azetidin-3-amine framework is centered on optimizing interactions with specific biological targets. A primary principle involves a pharmacophore-hybridization strategy, where the core scaffold is combined with structural elements from other known ligands to create novel chemical entities with desired activities. mdpi.com This approach was successfully used in the development of NLRP3 inflammasome inhibitors by merging the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with features from an acrylic acid derivative. mdpi.com
Key to modulating ligand-receptor interactions is the precise positioning of functional groups that can form critical bonds with receptor residues. For instance, in the design of histamine (B1213489) H3 receptor (H3R) agonists, the basic amine of an azetidine (B1206935) ring is positioned to form an ionic interaction with key negatively charged residues like aspartic acid (D114), while other parts of the molecule, such as an aminopyrimidine ring, can form hydrogen bonds with residues like glutamic acid (E206). acs.orgnih.gov
Furthermore, the piperidine (B6355638) moiety itself is a crucial structural element for achieving dual activity at different receptors, such as the histamine H3 and sigma-1 receptors. nih.gov The ability to modify the substituent on the piperidine nitrogen provides a powerful tool to switch a ligand's functional effect from agonism to antagonism, as demonstrated in a series of nociceptin (B549756) receptor (NOP) ligands. nih.gov This highlights a design principle where the core scaffold provides the primary binding anchor, while peripheral substitutions fine-tune the functional response. nih.gov
Impact of Ring Size and Conformation on Molecular Recognition
The distinct ring sizes of azetidine (four-membered) and piperidine (six-membered) within the this compound structure have a profound impact on its conformational behavior and, consequently, its ability to be recognized by biological receptors. nih.gov
The four-membered azetidine ring is significantly less puckered than a five-membered proline ring, giving it a more constrained and defined geometry. nih.gov In contrast, the six-membered piperidine ring predominantly adopts a stable chair conformation. nih.gov These inherent conformational preferences dictate the spatial orientation of substituents attached to the rings, which is critical for molecular recognition.
Computational studies have shown that the change in ring size from a five-membered ring (like proline) to a four-membered (azetidine) or six-membered (piperidine) ring leads to remarkable changes in backbone and ring structures, affecting bond lengths and angles around the nitrogen-alpha-carbon bond. nih.gov A notable trend is the increase in "axiality" when moving from proline to azetidine and then to piperidine. This refers to a stronger tendency for substituents to adopt an axial orientation, which can help to minimize steric clashes between adjacent groups. nih.gov This structural rigidity and conformational preference are key factors that medicinal chemists leverage to achieve a precise fit within a receptor's binding pocket.
| Ring System | Ring Size | Predominant Conformation | Key Structural Features | Impact on Molecular Recognition |
|---|---|---|---|---|
| Azetidine | Four-membered | Slightly puckered | More rigid and conformationally constrained compared to larger rings. nih.gov | Provides a well-defined orientation for substituents, enabling precise interactions with receptor sites. |
| Piperidine | Six-membered | Chair conformation | Flexible yet prefers a stable chair form; allows for axial and equatorial substituent positions. nih.gov | The N-substituent's orientation can be modulated to influence binding affinity and functional activity (agonist vs. antagonist). nih.gov |
Strategic Substitution Patterns on Azetidine and Piperidine Rings
Strategic substitution on the azetidine and piperidine rings is a cornerstone of lead optimization for compounds containing the this compound scaffold. Modifications are systematically introduced to explore the structure-activity relationship (SAR) and enhance properties such as potency, selectivity, and metabolic stability.
On the azetidine ring, particularly at the 3-amino group, the size and nature of alkyl substitutions can significantly influence receptor affinity and functional potency. In a series of H3R agonists, varying the alkyl substitution pattern on the basic amine of the 3-amino-azetidine moiety directly correlated with changes in nanomolar on-target activity. nih.gov
The piperidine ring, especially the nitrogen atom (N-1 position), serves as a primary handle for modification. In the context of NOP receptor ligands, replacing an N-1 benzyl (B1604629) group with a cyclooctylmethyl group dramatically improved affinity for the NOP receptor while reducing affinity for other opioid receptors, thereby increasing selectivity. nih.gov Similarly, for NLRP3 inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, various acyl groups were introduced at the piperidine nitrogen to modulate inhibitory activity. mdpi.com These examples underscore how substitutions on the piperidine ring can dictate both binding affinity and functional outcome. nih.gov
| Scaffold | Substitution Site | Modification | Observed Effect | Target | Reference |
|---|---|---|---|---|---|
| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine | Azetidine 3-amino group | Varying alkyl substitutions | Modulated affinity (pKi) and potency (pEC50). nih.gov | Histamine H3 Receptor | nih.gov |
| N-(4-Piperidinyl)-1,3-dihydroindol-2-one | Piperidine N-1 position | Replacement of benzyl with cyclooctylmethyl | Dramatically improved NOP affinity and selectivity over other opioid receptors. nih.gov | Nociceptin Receptor (NOP) | nih.gov |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Piperidine N-1 position | Introduction of various acryloyl groups | Modulated inhibitory activity against IL-1β release. mdpi.com | NLRP3 Inflammasome | mdpi.com |
Scaffold Hopping and Lead Optimization Strategies (Focus on Structural Evolution)
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures with improved properties while retaining the key binding interactions of a known ligand. This approach focuses on the structural evolution of a lead compound by replacing its central scaffold with a structurally distinct but functionally equivalent core. Computational techniques based on 3D shape and electrostatic similarity are often employed to identify suitable replacement heterocyclic ring systems. acs.org
For scaffolds related to this compound, this could involve replacing the azetidine or piperidine ring with other heterocyclic systems. For example, the piperidine ring is often considered a potential bioisostere of the piperazine (B1678402) ring. researchgate.net This type of bioisosteric replacement can alter a compound's physicochemical properties, potentially improving its pharmacokinetic profile while maintaining or enhancing its potency. researchgate.net
Structure Activity Relationship Sar Studies
Elucidation of Structural Features Influencing Target Binding
The core structure, comprising a piperidine (B6355638) ring linked to an azetidine (B1206935) ring, provides a foundational framework for interaction with various protein targets. The specific orientation and conformational flexibility of these rings are critical for establishing productive binding. For instance, in the context of monoacylglycerol lipase (B570770) (MAGL) inhibitors, the azetidine and piperidine carbamates have been identified as highly efficient, highlighting the importance of this core structure. researchgate.netnih.gov The generation of inhibitor-bound MAGL crystal structures has been instrumental in optimizing 3-substituted azetidine carbamate (B1207046) inhibitors. researchgate.netnih.gov
In the development of nociceptin (B549756) receptor (NOP) ligands, the piperidine N-1 substituent plays a pivotal role in determining whether a compound acts as an agonist or an antagonist. nih.govnih.gov Direct linkage of a saturated lipophilic substituent to the piperidyl N-1 results in NOP agonists, whereas the insertion of a methylene (B1212753) linker between the piperidine nitrogen and the cyclic substituent confers antagonist activity. nih.gov This finding underscores how subtle changes in the linker region can dramatically alter the functional outcome at the receptor.
Furthermore, for inhibitors of the presynaptic choline (B1196258) transporter (CHT), the 3-(piperidin-4-yl)oxy substituent was found to be more favorable than alkyl ether alternatives, indicating the significance of the piperidine ether linkage for potent inhibition. nih.gov
Analysis of Substituent Effects on Molecular Interactions
The strategic placement of substituents on the 1-(Piperidin-4-YL)azetidin-3-amine scaffold profoundly influences molecular interactions and, consequently, biological activity. Non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, are significantly modulated by the nature and position of these substituents. nih.gov
For instance, in the design of NLRP3 inflammasome inhibitors, modulation of the aliphatic chain linking a 2-chlorobenzene moiety to the piperidine ring, as well as modifications of the amide substituent and the benzimidazol-2-one (B1210169) linker, have been systematically explored. mdpi.comresearchgate.net The replacement of the benzimidazol-2-one with a benzimidazole (B57391) resulted in an inactive compound, while the introduction of a cyanoguanidine group yielded compounds capable of inhibiting NLRP3-dependent processes. mdpi.com
In the context of AKR1C3 inhibitors, the sulfonamide group was identified as a critical feature, with its position and the co-planarity of the pyrrolidinone ring being crucial for activity. researchgate.net Altering the size or polarity of the piperidino ring was found to severely diminish inhibitory potency, highlighting the stringent structural requirements for effective binding. researchgate.net
Investigations into Ligand-Receptor Engagement Mechanisms
Understanding the precise mechanisms of ligand-receptor engagement is paramount for rational drug design. Molecular docking and dynamics simulations have provided valuable insights into the binding modes of this compound derivatives with their respective targets.
For histamine (B1213489) H3 receptor (H3R) ligands, molecular docking studies have revealed key interactions within the receptor's binding pocket. nih.gov The protonated nitrogen of the piperidine ring can form a salt bridge with Asp114 and cation-π interactions with Tyr115 and Phe398. nih.gov An ether oxygen atom can form a hydrogen bond with the hydroxyl group of Tyr115, while aromatic moieties can engage in π-π stacking interactions with residues like Trp402, Phe193, and Tyr189. nih.gov
In the case of non-imidazole H3R agonists, the basic amine of the ligand forms an ionic interaction with the negatively charged side chain of D114^3.32^, and the amino group in the pyrimidine (B1678525) ring establishes a hydrogen bond with E206^5.461^. acs.org These specific interactions are crucial for the high-affinity binding and agonist activity of these compounds.
SAR Studies in Specific Biological Target Modulation
The versatility of the this compound scaffold is evident in its application to a diverse range of biological targets.
Janus Kinase 1 (JAK1): In the development of JAK1 inhibitors for autoimmune diseases like rheumatoid arthritis, pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been investigated. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, coupled with molecular docking and dynamics simulations, have been employed to understand the binding interactions and guide the design of new, more potent inhibitors. nih.gov These studies have highlighted the importance of hydrogen bond interactions with key residues such as Glu957, Leu959, and Gly887 in the JAK1 active site. nih.gov The development of dual inhibitors of TYK2 and JAK1 has also been a focus, with aminopyrimidinyl inhibitors binding to the ATP site of these kinases. researchgate.net
Histamine H3 Receptor (H3R): A variety of this compound derivatives have been explored as H3R ligands. Non-imidazole 4-(3-azetidin-1-yl)pyrimidin-2-amines have emerged as partial H3R agonists. acs.org SAR studies revealed that the potency of these compounds as full agonists varies with the alkyl substitution pattern on the basic amine. acs.org The development of multitargeting ligands that combine H3R antagonism with cholinesterase inhibition has also been pursued. semanticscholar.org
Monoacylglycerol Lipase (MAGL): This enzyme, which degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), is a target for treating neurological and inflammatory disorders. researchgate.netnih.gov Azetidine and piperidine carbamates have been identified as efficient, covalent inhibitors of MAGL. researchgate.netnih.gov The discovery and optimization of these inhibitors have been aided by the generation of inhibitor-bound MAGL crystal structures. researchgate.netnih.gov Furthermore, reversible and selective MAGL inhibitors, such as [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, have been developed and characterized. nih.gov
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.gov The development of potent and selective NAPE-PLD inhibitors has been a significant area of research. nih.govnih.gov SAR studies of pyrimidine-4-carboxamides led to the identification of LEI-401, a nanomolar potent inhibitor with drug-like properties. nih.gov These studies involved modifying a high-throughput screening hit at three different substituent positions to optimize potency and lipophilicity. nih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Predicted Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding mode and affinity of a ligand to a target protein.
Currently, there are no specific molecular docking studies in the public domain that detail the binding modes of 1-(Piperidin-4-YL)azetidin-3-amine with specific biological targets. While patents may list such compounds as part of a larger library with potential neurokinin antagonistic activity, the detailed interaction patterns and binding energies for the unsubstituted parent compound are not provided.
Molecular Dynamics (MD) Simulations to Elucidate Conformational Behavior
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and stability. This is particularly important for understanding how a molecule might adapt its shape to fit into a binding site.
A review of available literature did not yield any specific MD simulation studies for this compound. Such studies would be valuable for understanding the conformational landscape of its piperidine (B6355638) and azetidine (B1206935) rings and how they influence its interaction with potential biological targets.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations can predict various properties, including molecular orbital energies, electrostatic potential, and chemical reactivity.
There is a lack of published DFT studies specifically for this compound. Such calculations could provide valuable information on its reactivity, stability, and the distribution of electron density, which are important for understanding its chemical behavior and potential for forming interactions.
Applications in Virtual Screening and Library Design
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The this compound scaffold is a potential candidate for inclusion in chemical libraries for virtual screening campaigns due to its drug-like properties.
While the core structure is relevant for library design, there are no specific, publicly available studies that detail the use of this compound as a lead compound in a virtual screening campaign or the design of a focused library based on this specific scaffold.
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 1-(Piperidin-4-YL)azetidin-3-amine by providing detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of different types of hydrogen atoms and their neighboring environments. For this compound, the spectrum would be characterized by distinct signals corresponding to the protons on the piperidine (B6355638) and azetidine (B1206935) rings.
Piperidine Ring Protons: The protons on the piperidine ring typically appear as complex multiplets in the upfield region of the spectrum, generally between 1.0 and 3.2 ppm. The axial and equatorial protons on the same carbon atom are chemically non-equivalent and will show distinct signals and coupling patterns. The proton at C4, being attached to the nitrogen of the azetidine ring, would likely resonate in the 2.5-3.0 ppm range.
Azetidine Ring Protons: The protons of the four-membered azetidine ring are expected to show characteristic signals. The two methylene (B1212753) (CH₂) groups on the azetidine ring would likely appear as triplets around 3.0-3.8 ppm. The single proton on the carbon bearing the amino group (C3) would be expected to resonate in a similar region, likely around 3.5-4.0 ppm.
Amine Protons: The protons of the primary amine (-NH₂) and the secondary amine within the piperidine ring (-NH-) would appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. These can be confirmed by D₂O exchange, which causes the signals to disappear.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
Piperidine Ring Carbons: The carbon atoms of the piperidine ring would be expected to resonate in the range of 25-60 ppm. The carbon atom attached to the azetidine nitrogen (C4) would be downfield compared to the other methylene carbons of the ring.
Azetidine Ring Carbons: The carbons of the strained azetidine ring would have characteristic shifts. The carbon bearing the amino group (C3) would be expected in the 45-55 ppm range, while the other two methylene carbons would be in a similar or slightly more upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to a standard reference.
| Atom Position | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
|---|---|---|
| Piperidine C2/C6 (axial/equatorial) | ~2.5-2.7 / ~3.0-3.2 | ~50-55 |
| Piperidine C3/C5 (axial/equatorial) | ~1.4-1.6 / ~1.8-2.0 | ~30-35 |
| Piperidine C4 | ~2.5-3.0 | ~58-62 |
| Azetidine C2/C4 | ~3.2-3.6 | ~55-60 |
| Azetidine C3 | ~3.5-4.0 | ~45-50 |
| -NH₂ | Variable (broad) | N/A |
| Piperidine -NH- | Variable (broad) | N/A |
Further 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the piperidine and azetidine rings.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision.
For the molecular formula C₉H₁₉N₃, the exact mass can be calculated. Using electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺.
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |
|---|---|---|---|
| [M+H]⁺ | C₉H₂₀N₃⁺ | 170.1652 | Typically within 5 ppm of calculated value |
The experimentally measured mass must match the calculated mass to within a very small tolerance (typically less than 5 parts per million), which provides strong evidence for the proposed molecular formula.
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal the absolute stereochemistry and preferred conformation of the molecule.
Piperidine Ring Conformation: Substituted piperidine rings almost universally adopt a stable chair conformation to minimize steric and torsional strain. nih.govresearchgate.netchemrevlett.comnih.gov It is expected that the azetidinyl substituent at the C4 position would occupy an equatorial position to minimize steric hindrance. researchgate.net
Azetidine Ring Conformation: The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain.
Chromatographic Techniques for Purity Assessment in Synthetic Research
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity.
Gas Chromatography (GC): Due to the polar nature and low volatility of amines, direct GC analysis can be challenging, often resulting in poor peak shape and column interaction. bre.comvt.edu Derivatization of the amine groups, for instance, by acylation or silylation, is a common strategy to increase volatility and improve chromatographic performance, allowing for accurate purity assessment. vt.eduresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. helsinki.fi Reversed-phase HPLC is commonly used, often with a C18 column. Since the compound lacks a strong chromophore, UV detection at low wavelengths (around 200-210 nm) would be necessary. Alternatively, derivatization with a UV-active agent or the use of a detector such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (LC-MS) would provide higher sensitivity and selectivity for purity determination. chromatographyonline.com
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for Functionalized Analogs
The exploration of the full therapeutic potential of the 1-(piperidin-4-yl)azetidin-3-amine scaffold is intrinsically linked to the ability to generate a diverse library of functionalized analogs. Future research will undoubtedly focus on the development of novel and efficient synthetic routes to achieve this. Key areas of investigation will include the creation of fused, bridged, and spirocyclic ring systems to explore more complex and constrained chemical space. nih.gov
The synthesis of such analogs often begins with appropriately protected core structures. For instance, the development of synthetic routes for piperidin-4-yl azetidine (B1206935) derivatives has been explored in the context of developing Janus kinase 1 (JAK1) inhibitors. google.com The synthesis of diverse azetidine-based scaffolds has also been a focus for creating lead-like molecules for the central nervous system (CNS), highlighting the adaptability of this core structure. nih.gov
Future synthetic strategies will likely involve:
Multi-component Reactions: One-pot, multi-component reactions offer an efficient way to generate highly functionalized piperidine (B6355638) derivatives from simple starting materials. researchgate.net Adapting these methods to incorporate the azetidine moiety could rapidly expand the available chemical space.
Catalytic Methods: The use of transition metal catalysis, such as chromium (III) nitrate, has been shown to be effective in the synthesis of functionalized piperidines. researchgate.net Exploring similar catalytic systems for the coupling of azetidine and piperidine fragments will be a key area of research.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and the ability to explore reaction conditions that are challenging in batch synthesis. This technology could be instrumental in the efficient production of a library of this compound analogs.
A summary of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Description | Potential Advantages |
| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. | High efficiency, atom economy, and rapid generation of diversity. |
| Advanced Catalysis | Employing novel catalysts to achieve challenging transformations with high selectivity and yield. | Milder reaction conditions, improved functional group tolerance. |
| Flow Chemistry | Performing reactions in a continuous stream rather than a flask. | Enhanced safety, scalability, and precise control over reaction parameters. |
| Solid-Phase Synthesis | Attaching molecules to a solid support to simplify purification and enable high-throughput synthesis. | Amenable to automation and the creation of large compound libraries. nih.gov |
Exploration of New Pharmacological Targets for Azetidine-Piperidine Hybrid Scaffolds
The unique structural features of the this compound scaffold make it a compelling candidate for interacting with a wide range of biological targets. While its potential as a JAK1 inhibitor has been noted, many other pharmacological avenues remain unexplored. google.com
Future research should focus on screening libraries of functionalized analogs against a diverse panel of targets, including:
G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in many GPCR ligands. The addition of the rigid azetidine group could lead to novel selectivities and potencies.
Ion Channels: The charged nature of the amine groups in the scaffold suggests potential interactions with ion channels, which are critical targets for a variety of diseases.
Enzymes: Beyond kinases, this scaffold could be adapted to inhibit other enzyme classes, such as proteases or phosphatases, by incorporating appropriate pharmacophoric elements.
Protein-Protein Interactions (PPIs): The three-dimensional nature of the scaffold may be well-suited to disrupt PPIs, which are increasingly recognized as important but challenging drug targets.
A recent study focused on the design of piperidine-based inhibitors for Alzheimer's disease by targeting cholinesterase and monoamine oxidase isoenzymes, demonstrating the potential of such scaffolds in neurodegenerative disorders. nih.gov Furthermore, the development of piperidine azasugars as inhibitors of glucocerebrosidase (GCase) highlights the potential for targeting enzymes involved in lysosomal storage disorders. acs.org The inherent properties of azetidines, such as their ability to act as tools for the synthesis of other nitrogen heterocycles, further broadens their potential applications in medicinal chemistry. researchgate.netub.bw
Advanced Computational Methodologies for Predictive Design
To navigate the vast chemical space of possible this compound analogs efficiently, advanced computational methodologies will be indispensable. In silico approaches can prioritize the synthesis of compounds with the highest probability of desired activity and pharmacokinetic properties, saving time and resources.
Future research in this area will likely involve:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target protein is known, SBDD techniques like molecular docking and molecular dynamics (MD) simulations can be used to predict how analogs will bind and to guide the design of more potent and selective inhibitors.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to build predictive models based on the properties of known active and inactive compounds. A recent study successfully used an integrated computational approach to design potential piperidine-based inhibitors for Alzheimer's disease. nih.gov
Machine Learning and Artificial Intelligence (AI): AI-driven approaches can analyze large datasets of chemical structures and biological activities to identify complex patterns and make predictions about the properties of novel compounds with increasing accuracy.
ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for identifying candidates with favorable drug-like properties early in the discovery process. nih.gov
The table below outlines key computational techniques and their applications:
| Computational Technique | Application in Drug Design |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein target. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a ligand-protein complex over time to assess stability and binding interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov |
| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of functional groups required for biological activity. |
| ADMET Prediction | In silico estimation of a compound's pharmacokinetic and toxicity profile. nih.gov |
Applications in Chemical Biology Tool Development and Probe Synthesis
Beyond direct therapeutic applications, the this compound scaffold holds significant promise for the development of chemical biology tools and probes. These tools are essential for dissecting complex biological processes and validating new drug targets.
Future directions in this area include:
Affinity-Based Probes: Functionalized analogs can be synthesized with reactive groups or photo-crosslinkers to create affinity-based probes. These probes can be used to covalently label their target proteins, enabling target identification and validation.
Fluorescent Probes: The scaffold can be derivatized with fluorophores to create fluorescent probes for imaging the localization and dynamics of their targets within cells and tissues.
Compound Library Synthesis: The development of efficient and diverse synthetic routes will facilitate the creation of large compound libraries based on the this compound scaffold. These libraries can be screened against a wide range of biological targets to identify novel hits and starting points for drug discovery programs. The European Lead Factory, for example, utilizes piperidine scaffolds for generating drug-like molecular libraries. researchgate.net
The versatility of the azetidine and piperidine cores allows for the introduction of a wide range of functional groups, making them ideal for the construction of diverse chemical libraries for probe and drug discovery. nih.gov The synthesis of highly functionalized piperidines through one-pot reactions further underscores the potential for rapid library generation. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 1-(piperidin-4-yl)azetidin-3-amine with high purity?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling piperidine derivatives with azetidine precursors. Key conditions include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) or toluene for improved solubility and reaction efficiency .
- Catalysts : Copper(I) bromide or cesium carbonate to enhance reaction rates and yields .
- Temperature control : Reactions often proceed at 35–60°C to balance kinetics and side-product suppression .
- Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Structural confirmation :
- NMR spectroscopy : H and C NMR to verify proton environments and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for exact molecular weight validation .
- Purity assessment :
- HPLC : Reverse-phase chromatography with UV detection at λ ~250 nm for quantitative purity analysis .
- Melting point determination : Consistency with literature values to confirm crystallinity and absence of impurities .
Q. What are the key solubility and stability considerations when handling this compound in experimental settings?
- Solubility : Prefer polar solvents (e.g., DMSO, methanol) based on analogous piperidine-azetidine hybrids .
- Stability : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis .
- Safety : Use gloveboxes for moisture-sensitive steps and monitor for amine degradation via TLC or LC-MS .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, considering its structural features?
- Target selection : Prioritize GPCRs or kinases, as piperidine-azetidine hybrids often modulate these targets .
- Assay design :
- Binding assays : Radioligand displacement studies with H-labeled competitors .
- Functional assays : cAMP accumulation or calcium flux measurements for receptor activation profiling .
- Structure-activity relationship (SAR) : Introduce substituents (e.g., fluorinated groups) to the azetidine ring and correlate with potency using molecular docking .
Q. What strategies are effective in resolving contradictory data regarding the reactivity or biological activity of this compound derivatives?
- Cross-validation : Combine NMR, X-ray crystallography, and computational modeling to confirm stereochemistry and conformational stability .
- Batch consistency : Replicate syntheses under standardized conditions to isolate experimental variables .
- Biological triage : Use orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish false positives .
Q. How can computational chemistry tools be integrated to predict the pharmacokinetic properties of this compound?
- ADMET prediction :
- Software : Schrödinger’s QikProp or SwissADME for logP, BBB permeability, and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate ligand-receptor binding kinetics to optimize residence time and selectivity .
- Docking studies : Use PubChem 3D conformers (InChIKey: JWEGKIZNYAIUQB) to map interactions with target active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
